Suc-Ala-Ala-Phe-AMC is classified as a fluorogenic substrate and is primarily sourced from chemical suppliers specializing in biochemical reagents. It is extensively used in protease assays due to its ability to provide quantitative measurements of enzyme activity through the release of fluorescent signals upon hydrolysis by proteolytic enzymes such as chymotrypsin and cathepsin G .
The synthesis of Suc-Ala-Ala-Phe-AMC involves several key steps:
The molecular structure of Suc-Ala-Ala-Phe-AMC can be represented as follows:
The structural features include:
The compound exhibits characteristic peaks in its nuclear magnetic resonance spectra that help confirm its structure, including signals corresponding to the methyl groups and aromatic protons .
Suc-Ala-Ala-Phe-AMC primarily undergoes enzymatic hydrolysis when exposed to specific proteases. The enzymatic cleavage occurs at the peptide bond between phenylalanine and the amido group, releasing the fluorescent 7-amido-4-methylcoumarin moiety.
Reactions are typically conducted in buffers such as phosphate-buffered saline or Tris-HCl buffer, ensuring optimal conditions for enzyme activity.
The mechanism of action for Suc-Ala-Ala-Phe-AMC involves its binding to the active site of target proteases. Upon binding, these enzymes catalyze the hydrolysis of the peptide bond within the substrate:
This process allows researchers to monitor enzyme kinetics and evaluate protease inhibitors effectively .
Relevant data from studies indicate that Suc-Ala-Ala-Phe-AMC retains its properties across various experimental conditions, making it a reliable substrate for protease assays .
Suc-Ala-Ala-Phe-AMC has numerous applications in scientific research:
Suc-Ala-Ala-Phe-AMC (SAAP-AMC) exemplifies precision in fluorogenic substrate engineering. Its structure comprises a N-succinyl tripeptide sequence (Ala-Ala-Phe) conjugated to 7-amino-4-methylcoumarin (AMC). The AMC moiety remains non-fluorescent when linked but emits intense fluorescence (λ~ex~ 360–380 nm; λ~em~ 440–460 nm) upon proteolytic cleavage at the Phe-AMC bond. This design exploits the specificity of chymotrypsin-like proteases for hydrophobic residues (Phe), enabling real-time kinetic measurements [4] [5].
Kinetic parameters vary significantly across proteases:
Table 1: Kinetic Parameters of Suc-Ala-Ala-Phe-AMC Hydrolysis
Enzyme | K~m~ (µM) | k~cat~ (s⁻¹) | k~cat~/K~m~ (M⁻¹s⁻¹) |
---|---|---|---|
Chymotrypsin | 12 | 18 | 1.5 × 10⁶ |
20S Proteasome | 42 | 0.8 | 1.9 × 10⁴ |
Leukocyte Elastase | 85 | 3.2 | 3.8 × 10⁴ |
Cleavage kinetics follow Michaelis-Menten behavior, with fluorescence increase proportional to enzyme concentration (detection limit: 0.1 nM chymotrypsin) [5].
SAAP-AMC is the gold-standard substrate for quantifying chymotrypsin-like serine proteases due to its exceptional selectivity for the S1 substrate pocket. The hydrophobic Phe residue anchors into the enzyme’s S1 binding cleft, while the Ala-Ala backbone optimizes fit through β-sheet interactions. This specificity enables accurate activity measurements in complex biological matrices (e.g., blood, tissue lysates) without chromatographic separation [3] [4].
Applications include:
Continuous assays using SAAP-AMC show 50-fold greater sensitivity than chromogenic analogs (e.g., p-nitroanilide substrates), crucial for detecting low-abundance enzymes [7].
The 20S proteasome hydrolyzes SAAP-AMC via its β5 chymotrypsin-like subunit, revealing allosteric regulation mechanisms. Pre-incubation with SAAP-AMC enhances subsequent cleavage rates by 40%, suggesting induced-fit conformational changes. Mutational studies confirm that Tyr169 and Asp166 within the catalytic pocket are essential for Phe-AMC bond recognition [4] [6].
Notably, SAAP-AMC hydrolysis is:
This substrate’s cleavage kinetics provide a functional readout for proteasome dysregulation in neurodegenerative diseases, where altered k~cat~ values correlate with pathogenic aggregate accumulation [6].
Proline insertion in protease substrates dramatically alters enzyme specificity. SAAP-AMC (Ala-Ala-Phe) versus Suc-Ala-Ala-Pro-Phe-AMC (SAAPF-AMC) illustrates this principle:
Table 2: Specificity Comparison with Proline-Containing Analogs
Substrate | Target Enzyme | Relative Activity (%) | K~m~ (µM) | Inhibitor Sensitivity |
---|---|---|---|---|
Suc-Ala-Ala-Phe-AMC | Chymotrypsin | 100 | 12 | Chymostatin (IC₅₀ = 8 nM) |
Suc-Ala-Ala-Pro-Phe-AMC | Cathepsin G | 85 | 18 | Serpin A1 (IC₅₀ = 25 nM) |
Suc-Ala-Ala-Pro-Phe-pNA* | Elastase | 62 | 24 | α₁-Antitrypsin (IC₅₀ = 2 nM) |
*Chromogenic substrate [3] [7] [8]
Key differences:
SAAP-AMC remains superior for chymotrypsin-like activity profiling, while proline variants expand utility toward elastase-rich systems (e.g., neutrophil degranulation studies) [7] [9].
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